Monosodium glutamate

Descripción general

Descripción

It is a white crystalline powder that is commonly used as a flavor enhancer in various cuisines around the worldThis compound was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 from the seaweed kombu .

Métodos De Preparación

Monosodium glutamate can be synthesized through several methods:

Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins in the presence of hydrochloric acid.

Chemical Synthesis: this compound can also be synthesized using acrylonitrile.

Bacterial Fermentation: The most common industrial method for producing this compound is through bacterial fermentation.

Análisis De Reacciones Químicas

Monosodium glutamate undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form glutamic acid. This reaction typically requires an oxidizing agent such as potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of gamma-aminobutyric acid (GABA), an important neurotransmitter in the brain.

Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations such as potassium or calcium.

Complexation: This compound can form complexes with metal ions such as iron, enhancing its stability and solubility.

Aplicaciones Científicas De Investigación

Culinary Applications

MSG is primarily known for its role as a flavor enhancer in the food industry. It imparts the umami taste, which is considered the fifth basic taste alongside sweet, sour, bitter, and salty.

Key Uses:

- Processed Foods: MSG is widely added to snacks, soups, canned foods, and fast foods to enhance flavor.

- Salt Reduction: Research indicates that MSG can be utilized to reduce sodium content in food products while maintaining flavor intensity. This is particularly relevant given the global health push to lower sodium intake due to its association with hypertension and cardiovascular diseases .

Nutritional Fortification

MSG has been explored for its potential in nutritional fortification, particularly in developing countries where micronutrient deficiencies are prevalent.

Case Study: Vitamin A Fortification

- In Indonesia and the Philippines, MSG was tested as a vehicle for vitamin A fortification. Although technically feasible, the program faced challenges in implementation due to political and logistical issues .

Health Research Applications

Recent studies have investigated the effects of MSG on various health parameters, yielding mixed results regarding its safety and potential health risks.

Clinical Studies:

- A study indicated that MSG consumption may increase the risk of sleep-disordered breathing in adults .

- Preclinical studies have associated MSG with potential adverse effects such as cardiotoxicity, neurotoxicity, and metabolic disorders when administered at high doses . For example, one study found that MSG increased tumor volume in rats implanted with cancer cells .

Mechanistic Insights

The mechanisms by which MSG exerts its effects involve complex biochemical pathways. When consumed, MSG activates specific receptors (TAS1R1-TAS1R3) that stimulate taste perception through intracellular signaling cascades leading to calcium release and neuronal activation .

Controversies and Misconceptions

Despite its widespread use, MSG has been the subject of public scrutiny and controversy. Reports linking it to various health issues—often referred to as "Chinese Restaurant Syndrome"—have largely been debunked by scientific research.

Findings:

Mecanismo De Acción

Monosodium glutamate exerts its effects primarily through the activation of glutamate receptors in the taste buds. These receptors relay signals to specific regions of the brain, triggering the characteristic umami taste. In the body, glutamate is involved in various metabolic pathways and acts as a neurotransmitter in the central nervous system. It plays a crucial role in synaptic transmission, learning, and memory .

Comparación Con Compuestos Similares

Monosodium glutamate is often compared with other flavor enhancers such as:

Disodium Inosinate: This compound is used in combination with this compound to enhance the umami taste. It is derived from inosinic acid, which is found in meat and fish.

Disodium Guanylate: Similar to disodium inosinate, this compound is used to enhance the umami taste and is derived from guanylic acid, which is found in mushrooms and seaweed.

Glutamic Acid: The parent compound of this compound, glutamic acid, is naturally present in many foods and contributes to the umami taste. .

This compound is unique in its ability to enhance the savory flavor of foods without significantly altering their overall taste profile. Its high solubility and stability make it a preferred choice for various culinary and industrial applications.

Propiedades

Key on ui mechanism of action |

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |

|---|---|

Número CAS |

16177-21-2 |

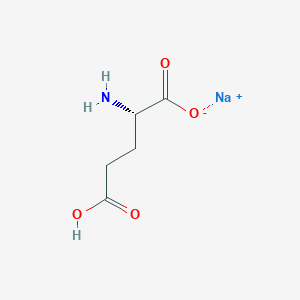

Fórmula molecular |

C5H9NNaO4+ |

Peso molecular |

170.12 g/mol |

Nombre IUPAC |

sodium;2-aminopentanedioic acid |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1 |

Clave InChI |

LPUQAYUQRXPFSQ-UHFFFAOYSA-N |

Impurezas |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

SMILES isomérico |

C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |

SMILES canónico |

C(CC(=O)O)C(C(=O)O)N.[Na+] |

Punto de ebullición |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

Densidad |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

68187-32-6 68187-33-7 68187-34-8 142-47-2 |

Descripción física |

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |

Pictogramas |

Irritant |

Números CAS relacionados |

28826-18-8 |

Solubilidad |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |

Sinónimos |

Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.